3-amino-N-cyclohexyl-6-methyl-4-phenylthieno[2,3-b]pyridine-2-carboxamide
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Overview
Description
3-amino-N-cyclohexyl-6-methyl-4-phenylthieno[2,3-b]pyridine-2-carboxamide is a complex organic compound belonging to the class of thienopyridine derivatives. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The unique structure of this compound, featuring a thieno[2,3-b]pyridine core, makes it an interesting subject for scientific research and industrial applications.
Preparation Methods
The synthesis of 3-amino-N-cyclohexyl-6-methyl-4-phenylthieno[2,3-b]pyridine-2-carboxamide typically involves multiple steps. One common synthetic route starts with the reaction of 4-bromoacetophenone with vetraldehyde in ethanol and sodium hydroxide solution to form a chalcone intermediate . This intermediate is then treated with 2-cyanothioacetamide to yield a pyridinethione derivative . The final step involves the reaction of this derivative with 2-chloro-N-arylacetamide, α-haloketones, methyl iodide, or chloroacetonitrile under specific conditions to produce the target compound .
Chemical Reactions Analysis
3-amino-N-cyclohexyl-6-methyl-4-phenylthieno[2,3-b]pyridine-2-carboxamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols.
Scientific Research Applications
Mechanism of Action
The mechanism of action of 3-amino-N-cyclohexyl-6-methyl-4-phenylthieno[2,3-b]pyridine-2-carboxamide involves its interaction with specific molecular targets. In antimicrobial applications, it likely disrupts the cell membrane or interferes with essential enzymes, leading to cell death . The exact molecular pathways and targets are still under investigation, but its activity is believed to be related to its ability to form stable complexes with biological molecules.
Comparison with Similar Compounds
3-amino-N-cyclohexyl-6-methyl-4-phenylthieno[2,3-b]pyridine-2-carboxamide can be compared with other thienopyridine derivatives, such as:
Sulfapyridine: Known for its antibacterial properties, sulfapyridine has a simpler structure but shares the pyridine core.
Thienopyridine derivatives: These compounds, like the one , exhibit a range of biological activities and are used in various medicinal applications.
The uniqueness of this compound lies in its specific substitutions, which confer distinct chemical and biological properties, making it a valuable compound for further research and development .
Properties
IUPAC Name |
3-amino-N-cyclohexyl-6-methyl-4-phenylthieno[2,3-b]pyridine-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23N3OS/c1-13-12-16(14-8-4-2-5-9-14)17-18(22)19(26-21(17)23-13)20(25)24-15-10-6-3-7-11-15/h2,4-5,8-9,12,15H,3,6-7,10-11,22H2,1H3,(H,24,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BYSJIVCVRXJLQX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C2C(=C(SC2=N1)C(=O)NC3CCCCC3)N)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23N3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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